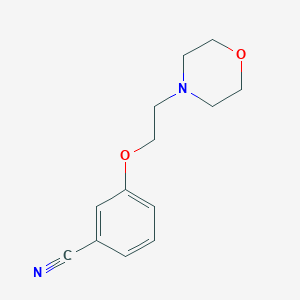

3-(2-Morpholin-4-ylethoxy)benzonitrile

概要

説明

3-(2-Morpholin-4-ylethoxy)benzonitrile is a chemical compound with the molecular formula C13H16N2O2. It is characterized by the presence of a benzonitrile group attached to a morpholine ring via an ethoxy linker. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Morpholin-4-ylethoxy)benzonitrile typically involves the reaction of 3-hydroxybenzonitrile with 2-chloroethylmorpholine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-hydroxybenzonitrile is replaced by the 2-morpholin-4-ylethoxy group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact .

化学反応の分析

Types of Reactions

3-(2-Morpholin-4-ylethoxy)benzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of benzonitrile oxides.

Reduction: Formation of 3-(2-Morpholin-4-ylethoxy)benzylamine.

Substitution: Formation of various substituted benzonitriles depending on the reagents used.

科学的研究の応用

Medicinal Chemistry

3-(2-Morpholin-4-ylethoxy)benzonitrile has been investigated for its potential therapeutic properties:

- Anti-Cancer Activity: Studies indicate that compounds with similar structures exhibit significant anti-cancer properties. They act as inhibitors of receptor tyrosine kinases, which are critical in cancer progression and angiogenesis .

- Neurological Disorders: The compound is being explored for its interaction with neurotransmitter systems, suggesting potential applications in treating psychiatric disorders .

Biological Research

In biological contexts, this compound serves as a valuable tool for:

- Enzyme Inhibition Studies: It is employed in research focused on enzyme inhibitors, particularly those targeting kinase pathways involved in cell signaling .

- Receptor Modulation: The compound's interaction with various receptors makes it a candidate for studying receptor modulation, which is essential in drug development .

Case Study 1: Inhibition of Met Kinase

Research has demonstrated that this compound acts as an inhibitor of Met kinase, which is implicated in various cancers. In vivo studies showed that this compound exhibited antiproliferative effects in xenotransplant tumor models, highlighting its potential as a therapeutic agent against solid tumors .

Case Study 2: Neurotransmitter Interaction

A study focusing on the binding affinity of this compound to serotonin receptors revealed promising results for its application in treating mood disorders. The compound's ability to modulate neurotransmitter systems indicates its potential role in psychiatric therapies .

作用機序

The mechanism of action of 3-(2-Morpholin-4-ylethoxy)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting cellular processes such as cytokinesis and cell cycle regulation. The morpholine ring is known to interact with kinase enzymes, leading to the modulation of signaling pathways involved in cell growth and differentiation .

類似化合物との比較

Similar Compounds

- 2-(2-Morpholin-4-ylethoxy)benzonitrile

- 4-(2-Morpholin-4-ylethoxy)benzonitrile

- 4-(2-Morpholin-4-ylethoxy)benzenecarbonitrile

Uniqueness

3-(2-Morpholin-4-ylethoxy)benzonitrile is unique due to its specific substitution pattern on the benzonitrile ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and development .

生物活性

3-(2-Morpholin-4-ylethoxy)benzonitrile is a compound of growing interest in medicinal chemistry, particularly due to its diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential applications of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

- Molecular Formula : C13H16N2O2

- Molecular Weight : 232.283 g/mol

- CAS Number : 857284-09-4

The compound features a morpholine ring, which is known for enhancing solubility and biological activity in various drug candidates.

Target Interactions

This compound is believed to interact with multiple biological targets, particularly within the realm of kinase inhibition. Kinase inhibitors are crucial in cancer therapy as they can modulate signaling pathways responsible for cell proliferation and survival.

Biochemical Pathways

Research indicates that compounds with similar structures have shown efficacy in influencing various biochemical pathways, including:

- Cell Cycle Regulation : Inducing cell cycle arrest in cancer cells.

- Apoptosis : Promoting programmed cell death through activation of pro-apoptotic factors.

Anticancer Properties

A significant area of research has focused on the antiproliferative effects of this compound against various cancer cell lines. In vitro studies have demonstrated that the compound exhibits dose-dependent cytotoxicity, leading to G2/M phase arrest in several human cancer models.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 12.5 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 15.0 | Cell cycle arrest |

| A549 (Lung Cancer) | 10.0 | Inhibition of proliferation |

Antimicrobial Activity

Preliminary studies suggest that this compound may also possess antimicrobial properties. It has shown effectiveness against certain bacterial strains, indicating potential as a lead compound for antibiotic development.

Case Studies and Research Findings

- In Vitro Studies : A study published in Journal of Medicinal Chemistry examined the antiproliferative effects of various morpholine derivatives, including this compound, highlighting its potential as a selective inhibitor of tumor growth in xenograft models.

- Animal Models : In vivo experiments demonstrated that administration of the compound led to significant tumor reduction in mice models bearing human cancer xenografts, supporting its therapeutic potential .

- Pharmacokinetic Studies : Research has indicated favorable pharmacokinetic profiles for morpholine derivatives, suggesting good bioavailability and metabolic stability which are critical for drug development .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(2-Morpholin-4-ylethoxy)benzonitrile, and how can reaction conditions be optimized?

The synthesis typically involves multi-step substitution reactions. For example:

- Step 1 : Introduce the morpholine moiety via nucleophilic substitution using 2-morpholinoethanol and a benzonitrile derivative under palladium-catalyzed coupling conditions .

- Step 2 : Optimize solvent selection (e.g., DMF or THF) and temperature (80–120°C) to enhance yield. Microwave-assisted synthesis may reduce reaction time .

- Validation : Monitor progress via TLC or HPLC, and confirm purity through melting point analysis and spectroscopic techniques .

Q. How can spectroscopic methods (FT-IR, NMR, UV-Vis) be employed to characterize this compound?

- FT-IR : Identify key functional groups (e.g., nitrile C≡N stretch at ~2230 cm⁻¹, morpholine C-O-C vibrations at 1100–1250 cm⁻¹) .

- NMR : Use and NMR to resolve the morpholinyl-ethoxy chain (δ 2.4–3.8 ppm for morpholine protons, δ 60–70 ppm for ether carbons) and aromatic signals .

- UV-Vis : Analyze π→π* transitions in the benzonitrile core (λ~270–300 nm) to assess electronic properties .

Advanced Research Questions

Q. What crystallographic challenges arise during refinement of this compound, and how can they be resolved?

- Challenges : Disorder in the morpholine ring or ethoxy linker due to conformational flexibility .

- Solutions : Use high-resolution X-ray data (≤1.0 Å) and SHELX software for refinement. Apply restraints to bond lengths/angles and utilize TWIN commands for twinned crystals .

- Validation : Cross-check with DFT-optimized geometries to resolve discrepancies in torsion angles .

Q. How can structure-activity relationship (SAR) studies be designed to explore its biological activity?

- Method : Synthesize derivatives with modifications to the morpholine ring (e.g., N-alkylation) or benzonitrile substituents.

- Assays : Measure IC values against target proteins (e.g., viral proteases) using fluorescence polarization or enzyme inhibition assays .

- Data Analysis : Correlate electronic properties (HOMO-LUMO gaps from DFT) with bioactivity trends .

Q. How can contradictions between experimental spectroscopic data and computational predictions be addressed?

- Root Cause : Discrepancies may arise from solvent effects in DFT simulations or crystal packing forces in X-ray data .

- Resolution :

Q. What experimental design considerations apply to its use in OLED materials?

- Device Fabrication : Incorporate the compound as a TADF emitter layer. Optimize doping concentration (5–15 wt%) in a host matrix (e.g., CBP) .

- Performance Metrics : Measure electroluminescence efficiency (EQE) and CIE coordinates. Address aggregation-induced quenching via steric substituents .

特性

IUPAC Name |

3-(2-morpholin-4-ylethoxy)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c14-11-12-2-1-3-13(10-12)17-9-6-15-4-7-16-8-5-15/h1-3,10H,4-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODIXJITZUFPSSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCOC2=CC=CC(=C2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428206 | |

| Record name | 3-(2-morpholin-4-ylethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857284-09-4 | |

| Record name | 3-(2-morpholin-4-ylethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。